molecular formula C22H27NO3 B11178317 6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11178317
M. Wt: 353.5 g/mol
InChI Key: AJUMSPMCURQPSP-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromeno-pyridines, which are known for their diverse biological activities and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine . This method yields a series of 3-acyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-ones in good yields (69-89%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE lies in its specific structural features and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(4-methylpentanoyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C22H27NO3/c1-13(2)7-8-19(24)17-10-15-9-16-14(3)12-22(4,5)23(6)18(16)11-20(15)26-21(17)25/h9-13H,7-8H2,1-6H3

InChI Key

AJUMSPMCURQPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CCC(C)C)C)(C)C

Origin of Product

United States

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